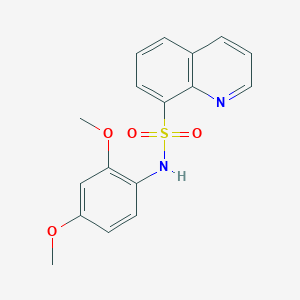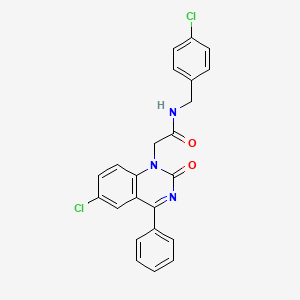![molecular formula C26H25N3O6S B11439487 4-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11439487.png)
4-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-2-ethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes a thiazolo-triazine core
Preparation Methods
The synthesis of 4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE involves multiple steps, typically starting with the preparation of the thiazolo-triazine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazolo-triazine derivatives, which share a similar core structure but differ in their substituents These compounds can be compared based on their chemical properties, reactivity, and applications
Properties
Molecular Formula |
C26H25N3O6S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[4-[(E)-[3,7-dioxo-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C26H25N3O6S/c1-4-12-34-19-9-6-17(7-10-19)13-20-24(31)27-26-29(28-20)25(32)23(36-26)15-18-8-11-21(35-16(3)30)22(14-18)33-5-2/h6-11,14-15H,4-5,12-13H2,1-3H3/b23-15+ |
InChI Key |
QULIWYUTTWLILZ-HZHRSRAPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OCC)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OCC)SC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3,4-difluorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11439419.png)
![Methyl 3-{[(4-benzylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B11439429.png)
![dimethyl 1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11439431.png)
![3-(3-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439438.png)
![N-(butan-2-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-2-carboxamide](/img/structure/B11439439.png)
![9-(2,4-dimethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11439446.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B11439459.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B11439463.png)
![6-bromo-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439472.png)
![5-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B11439473.png)

![Methyl 3-({[4-(3-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B11439493.png)
![Dimethyl 2-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B11439498.png)
